molecular formula C19H24N2O2 B7712091 N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide

Cat. No. B7712091
M. Wt: 312.4 g/mol
InChI Key: BQQMSGOKHRIBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide” are not provided in the available sources .

Mechanism of Action

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide selectively blocks the AT2R in the peripheral nervous system, which has been shown to reduce pain and inflammation. The AT2R is involved in the regulation of pain and inflammation, and blocking this receptor has been shown to have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in preclinical studies, but its precise biochemical and physiological effects are still being investigated. It is thought that this compound may act by reducing the release of pro-inflammatory cytokines and increasing the release of anti-inflammatory cytokines, but further research is needed to confirm this hypothesis.

Advantages and Limitations for Lab Experiments

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified, and it has been shown to be effective in reducing pain and inflammation in animal models of various types of chronic pain. However, there are also limitations to using this compound in laboratory experiments. It is a relatively new compound, and its precise mechanism of action and biochemical effects are still being investigated. Additionally, its efficacy and safety in humans are still being evaluated in clinical trials.

Future Directions

There are several potential future directions for research on N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide. One area of interest is investigating its potential use in combination with other pain medications to enhance its analgesic effects. Another area of interest is investigating its potential use in other types of chronic pain, such as fibromyalgia and chronic low back pain. Additionally, further research is needed to fully understand its mechanism of action and biochemical effects, as well as its safety and efficacy in humans.

Synthesis Methods

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-hydroxy-3-methylbenzaldehyde with ethyl cyanoacetate to form a substituted quinoline intermediate. This intermediate is then reacted with cyclohexanecarboxylic acid to form the final product, this compound.

Scientific Research Applications

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been the subject of numerous scientific studies investigating its potential use as a treatment for chronic pain. Preclinical studies have shown that this compound can reduce pain and inflammation in animal models of neuropathic pain, osteoarthritis, and inflammatory pain. Clinical trials in humans have also shown promising results, with this compound demonstrating efficacy in reducing pain and improving quality of life in patients with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy.

Safety and Hazards

The safety and hazards associated with “N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide” are not mentioned in the available sources .

properties

IUPAC Name

N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-2-21(19(23)14-8-4-3-5-9-14)13-16-12-15-10-6-7-11-17(15)20-18(16)22/h6-7,10-12,14H,2-5,8-9,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQMSGOKHRIBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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